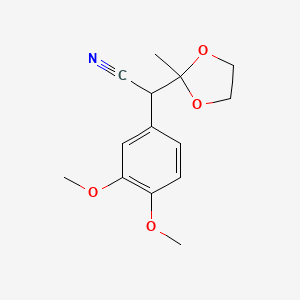![molecular formula C14H23N3O2 B4933811 2-[(3-ethyl-1-adamantyl)carbonyl]hydrazinecarboxamide](/img/structure/B4933811.png)
2-[(3-ethyl-1-adamantyl)carbonyl]hydrazinecarboxamide
説明
2-[(3-ethyl-1-adamantyl)carbonyl]hydrazinecarboxamide, also known as AICAR, is a synthetic nucleoside that has been used in scientific research for its ability to activate AMP-activated protein kinase (AMPK). This activation of AMPK has been shown to have a variety of biochemical and physiological effects, making AICAR a valuable tool in the study of metabolic disorders, cancer, and cardiovascular disease.
作用機序
2-[(3-ethyl-1-adamantyl)carbonyl]hydrazinecarboxamide activates AMPK by mimicking the effects of an increase in cellular AMP levels. This leads to the activation of AMPK, which in turn leads to increased glucose uptake, fatty acid oxidation, and mitochondrial biogenesis. This activation of AMPK also leads to the inhibition of mTOR, a protein that plays a crucial role in regulating cell growth and proliferation.
Biochemical and Physiological Effects:
The activation of AMPK by 2-[(3-ethyl-1-adamantyl)carbonyl]hydrazinecarboxamide has been shown to have a variety of biochemical and physiological effects. These include increased glucose uptake, fatty acid oxidation, and mitochondrial biogenesis. 2-[(3-ethyl-1-adamantyl)carbonyl]hydrazinecarboxamide has also been shown to have anti-inflammatory effects and to protect against oxidative stress. In addition, 2-[(3-ethyl-1-adamantyl)carbonyl]hydrazinecarboxamide has been shown to have cardioprotective effects, making it a potential treatment for cardiovascular disease.
実験室実験の利点と制限
One advantage of using 2-[(3-ethyl-1-adamantyl)carbonyl]hydrazinecarboxamide in lab experiments is its ability to activate AMPK, which can lead to a variety of effects that are relevant to the study of metabolic disorders and other diseases. However, one limitation of using 2-[(3-ethyl-1-adamantyl)carbonyl]hydrazinecarboxamide is that it can be toxic at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the study of 2-[(3-ethyl-1-adamantyl)carbonyl]hydrazinecarboxamide. One area of research is the potential use of 2-[(3-ethyl-1-adamantyl)carbonyl]hydrazinecarboxamide as a treatment for metabolic disorders such as diabetes and obesity. Another area of research is the potential use of 2-[(3-ethyl-1-adamantyl)carbonyl]hydrazinecarboxamide as a cardioprotective agent. Additionally, there is ongoing research into the mechanism of action of 2-[(3-ethyl-1-adamantyl)carbonyl]hydrazinecarboxamide and its effects on cellular metabolism.
合成法
2-[(3-ethyl-1-adamantyl)carbonyl]hydrazinecarboxamide can be synthesized through a multistep process starting with commercially available compounds. The synthesis involves the reaction of 1-adamantylamine with ethyl chloroformate to form 3-ethyl-1-adamantyl carbamate. This intermediate is then reacted with hydrazine hydrate and acetic anhydride to form the final product, 2-[(3-ethyl-1-adamantyl)carbonyl]hydrazinecarboxamide.
科学的研究の応用
2-[(3-ethyl-1-adamantyl)carbonyl]hydrazinecarboxamide has been extensively studied for its ability to activate AMPK, a protein kinase that plays a crucial role in regulating cellular metabolism. Activation of AMPK by 2-[(3-ethyl-1-adamantyl)carbonyl]hydrazinecarboxamide has been shown to have a variety of effects, including increased glucose uptake, fatty acid oxidation, and mitochondrial biogenesis. This makes 2-[(3-ethyl-1-adamantyl)carbonyl]hydrazinecarboxamide a valuable tool in the study of metabolic disorders such as diabetes and obesity.
特性
IUPAC Name |
[(3-ethyladamantane-1-carbonyl)amino]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O2/c1-2-13-4-9-3-10(5-13)7-14(6-9,8-13)11(18)16-17-12(15)19/h9-10H,2-8H2,1H3,(H,16,18)(H3,15,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJBBCSHJQQHJMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CC3CC(C1)CC(C3)(C2)C(=O)NNC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001327821 | |
| Record name | [(3-ethyladamantane-1-carbonyl)amino]urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001327821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
29.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26667052 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
351328-28-4 | |
| Record name | [(3-ethyladamantane-1-carbonyl)amino]urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001327821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(3-phenylpropyl)piperazine](/img/structure/B4933735.png)
![2-[4-(4-chlorophenoxy)phenyl]-8-methoxy-4,4-dimethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B4933748.png)
![N-[1-(3,5-difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(4-pyridinyl)propanamide](/img/structure/B4933753.png)




![1-(4-bromophenyl)-5-{[5-(3-nitrophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4933786.png)
![N-2-biphenylyl-3-{[(2,3-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide](/img/structure/B4933794.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-[(3-methoxyphenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B4933807.png)
![3-fluoro-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B4933813.png)

